molecular formula C19H19N3O3S B2434405 (E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897615-82-6

(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2434405
CAS No.: 897615-82-6
M. Wt: 369.44
InChI Key: OUYDZKUVQFYTCV-FMQUCBEESA-N
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Description

(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[4-(dimethylamino)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-21(2)14-8-5-12(6-9-14)17(23)20-19-22(3)15-10-7-13(18(24)25-4)11-16(15)26-19/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYDZKUVQFYTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article aims to provide an in-depth exploration of the biological activity associated with this specific compound, including its synthesis, pharmacological properties, and relevant case studies.

Molecular Structure

  • Molecular Formula : C19H19N3O3S
  • Molecular Weight : 369.44 g/mol
  • IUPAC Name : methyl 2-[4-(dimethylamino)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate

Chemical Characteristics

The compound features a benzothiazole core which is known to influence its interaction with biological targets. The presence of the dimethylamino group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticonvulsant Activity

A study focused on the synthesis and biological evaluation of benzothiazole derivatives demonstrated significant anticonvulsant properties. Compounds similar to the target compound exhibited lower neurotoxicity and cytotoxicity while maintaining effective anticonvulsant activity. For instance, one compound showed an ED50 value of 160.4 mg/kg in the maximal electroshock (MES) test, indicating a favorable protective index compared to standard anticonvulsants like sodium valproate .

Antimicrobial Properties

Research into benzothiazole derivatives has revealed broad-spectrum antimicrobial activity. A specific study highlighted that certain derivatives displayed significant in vitro effects against various pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) values were reported as low as 50 μg/mL for some derivatives, indicating potent antimicrobial efficacy .

Cytotoxicity and Cancer Research

The cytotoxic potential of benzothiazole derivatives has been extensively studied in cancer research. Compounds similar to this compound have shown promising results against various cancer cell lines. For example, derivatives were tested against HepG2 cells and exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents .

The biological activities of benzothiazole derivatives are often attributed to their ability to interact with various biological targets. For example:

  • GABAergic System : Some compounds exert their anticonvulsant effects through modulation of GABA receptors.
  • Enzymatic Inhibition : Many benzothiazole derivatives act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.

Study 1: Anticonvulsant Evaluation

In a controlled study, several benzothiazole derivatives were evaluated for their anticonvulsant activity using the MES model. Among them, one derivative showed superior activity with an ED50 value significantly lower than that of standard treatments . This suggests that modifications to the benzothiazole structure can enhance pharmacological efficacy.

Study 2: Antimicrobial Efficacy

A series of synthesized benzothiazole compounds were tested against common bacterial strains. The results indicated that modifications in the side chains significantly affected antimicrobial potency. The most effective derivative demonstrated an MIC comparable to established antibiotics .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Recent studies have indicated that compounds similar to (E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Enzyme Inhibition
    • Compounds derived from thiazole scaffolds have been explored for their ability to inhibit xanthine oxidase, an enzyme implicated in conditions like gout. The introduction of specific substituents can enhance inhibitory activity, suggesting that this compound may also exhibit similar properties .
  • Anticancer Potential
    • The compound's structure suggests potential anticancer activity. Mannich bases derived from related compounds have shown cytotoxic effects against various cancer cell lines . The modification of the benzothiazole scaffold could lead to the development of novel anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Dimethylamino Group : Enhances lipophilicity and may improve membrane permeability.
  • Benzothiazole Moiety : Known for its role in biological activity; modifications can lead to enhanced potency against specific targets.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures were effective against multidrug-resistant bacteria, highlighting the importance of the benzothiazole scaffold in developing new antibiotics .
  • Xanthine Oxidase Inhibition : Research showed that modifications at the benzothiazole position significantly impacted enzyme inhibition rates, providing insights into optimizing this compound for therapeutic use .

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